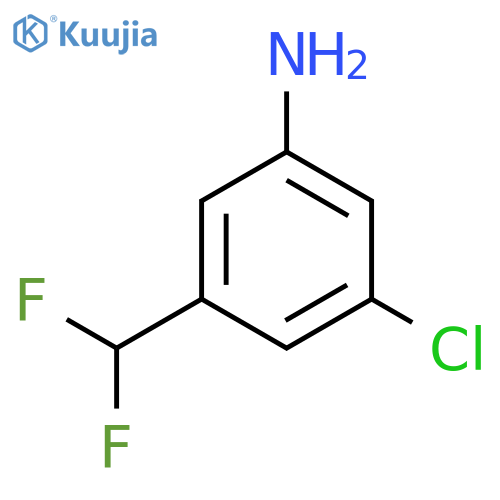

Cas no 1261524-04-2 (3-Chloro-5-(difluoromethyl)aniline)

3-Chloro-5-(difluoromethyl)aniline 化学的及び物理的性質

名前と識別子

-

- 3-chloro-5-(difluoromethyl)aniline

- TQU0165

- 2-(difluoromethyl)-5-methoxyaniline

- 3-Chloro-5-(difluoromethyl)aniline

-

- インチ: 1S/C7H6ClF2N/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H,11H2

- InChIKey: YIZMHLNDQMVNRP-UHFFFAOYSA-N

- SMILES: ClC1C=C(C=C(C(F)F)C=1)N

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 1

- 複雑さ: 132

- トポロジー分子極性表面積: 26

- XLogP3: 2.5

3-Chloro-5-(difluoromethyl)aniline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682340-10g |

3-Chloro-5-(difluoromethyl)aniline |

1261524-04-2 | 98% | 10g |

¥33790.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682340-5g |

3-Chloro-5-(difluoromethyl)aniline |

1261524-04-2 | 98% | 5g |

¥19610.00 | 2024-08-09 | |

| Alichem | A013005953-1g |

3-Chloro-5-(difluoromethyl)aniline |

1261524-04-2 | 97% | 1g |

$1475.10 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682340-1g |

3-Chloro-5-(difluoromethyl)aniline |

1261524-04-2 | 98% | 1g |

¥6542.00 | 2024-08-09 |

3-Chloro-5-(difluoromethyl)aniline 関連文献

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

3-Chloro-5-(difluoromethyl)anilineに関する追加情報

3-Chloro-5-(difluoromethyl)aniline (CAS No: 1261524-04-2)

3-Chloro-5-(difluoromethyl)aniline is a versatile organic compound with the CAS registry number 1261524-04-2. This compound belongs to the class of aromatic amines, specifically substituted anilines, and is widely recognized for its unique chemical properties and applications in various fields of organic synthesis. The molecule consists of a benzene ring substituted with a chlorine atom at the 3-position and a difluoromethyl group at the 5-position, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The synthesis of 3-chloro-5-(difluoromethyl)aniline involves multi-step reactions, often starting from aniline derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to introduce the difluoromethyl group onto the aromatic ring, significantly improving yield and purity.

One of the most notable applications of 3-chloro-5-(difluoromethyl)aniline is in the development of novel pharmaceutical agents. Its structure provides a platform for exploring diverse bioactive compounds, particularly in the field of oncology and infectious diseases. Studies have shown that derivatives of this compound exhibit promising anti-cancer activity by targeting specific signaling pathways involved in tumor growth and metastasis.

In addition to its role in drug discovery, 3-chloro-5-(difluoromethyl)aniline has gained attention in materials science due to its potential as a building block for advanced polymers and electronic materials. The presence of electron-withdrawing groups like chlorine and difluoromethyl enhances the compound's reactivity, making it suitable for synthesizing high-performance polymers with tailored electronic properties.

Recent research has also focused on understanding the environmental fate and toxicity of 3-chloro-5-(difluoromethyl)aniline. Studies indicate that while it exhibits moderate biodegradability under aerobic conditions, its persistence in certain environmental compartments necessitates careful handling during industrial processes to minimize ecological impact.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of 3-chloro-5-(difluoromethyl)aniline. These methods provide critical insights into the compound's molecular integrity, ensuring its reliability as a starting material in various synthetic pathways.

In conclusion, 3-chloro-5-(difluoromethyl)aniline (CAS No: 1261524-04-2) stands as a pivotal compound in contemporary organic chemistry. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in driving innovation across multiple disciplines.

1261524-04-2 (3-Chloro-5-(difluoromethyl)aniline) Related Products

- 696615-48-2((2S)-2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylphenyl)propanoic acid)

- 1427377-37-4(5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid)

- 88980-21-6((1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid)

- 37865-94-4(3-methyl-octahydro-1H-indole)

- 2172600-96-1(2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid)

- 2034316-19-1(3-(quinolin-8-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide)

- 1803843-18-6(2-Bromo-6-(3-bromopropyl)benzoic acid)

- 1213696-65-1((3R)-3-amino-3-(pyridin-4-yl)propanamide)

- 15533-81-0(N-(3,4-Dichlorophenyl)-N-methylpropanamide)

- 606139-20-2(2-Amino-4-fluorobenzylamine Dihydrochloride)